molecular formula C19H22N2O6 B14760199 Thalidomide-5'-O-C6-OH

Thalidomide-5'-O-C6-OH

Cat. No.: B14760199
M. Wt: 374.4 g/mol
InChI Key: RDGPRZVSZMTRIK-UHFFFAOYSA-N
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Description

Thalidomide-5'-O-C6-OH is a functionalized derivative of thalidomide, designed as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation tools. Its core structure contains the immunomodulatory imide drug (IMiD) pharmacophore that serves as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN). By recruiting CRBN, this compound enables the targeted ubiquitination and subsequent proteasomal degradation of proteins of interest, a groundbreaking strategy in chemical biology and therapeutic discovery . The incorporated C6-OH linker provides a terminal hydroxyl group, allowing for straightforward chemical conjugation to various ligands targeting specific disease-causing proteins. This modular design facilitates the creation of bifunctional molecules capable of degrading targets previously considered "undruggable" . The CRBN-based molecular glues and PROTACs have shown immense potential in drug discovery for conditions such as cancer, inflammatory diseases, and neurodegenerative disorders . Researchers can use this compound to develop novel degraders to probe complex biological processes and interrogate protein function. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexoxy)isoindole-1,3-dione

InChI

InChI=1S/C19H22N2O6/c22-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)21(18(13)25)15-7-8-16(23)20-17(15)24/h5-6,11,15,22H,1-4,7-10H2,(H,20,23,24)

InChI Key

RDGPRZVSZMTRIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCO

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Thalidomide 5 O C6 Oh

Historical Context of Thalidomide (B1683933) Derivative Synthesis

The synthesis of thalidomide and its analogues has a storied history, initially developed as a sedative in the 1950s. The original synthetic routes typically involved the condensation of phthalic anhydride (B1165640) derivatives with glutamic acid or glutamine. sci-hub.segoogle.com A common laboratory-scale preparation involves reacting N-phthaloyl-DL-glutamic acid with ammonium (B1175870) acetate (B1210297) in a high-boiling solvent like diphenyl ether. sci-hub.se Another approach involves the reaction of phthalic anhydride and L-glutamic acid in pyridine. sci-hub.se

In recent decades, a resurgence in the synthesis of thalidomide derivatives has been driven by the discovery of their immunomodulatory and anti-angiogenic properties. This led to the development of analogues such as lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnih.gov The elucidation of thalidomide's mechanism of action—binding to the E3 ubiquitin ligase Cereblon (CRBN)—unveiled its potential as a component in PROTACs. nih.govnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation. explorationpub.com This discovery shifted the focus of thalidomide synthesis towards creating derivatives functionalized with linkers, allowing conjugation to a ligand for a protein of interest. explorationpub.comwisc.edu

Structural studies of the thalidomide-CRBN complex revealed that the phthalimide (B116566) ring is solvent-exposed, providing a suitable location for linker attachment without disrupting the binding interaction. nih.govnih.gov This has led to the development of numerous thalidomide-based linkers, including Thalidomide-5'-O-C6-OH, which serve as foundational components for constructing potent and specific protein degraders. medchemexpress.com The synthesis of these molecules requires precise control over regiochemistry to ensure the linker is attached at the correct position, typically the 4- or 5-position of the phthalimide ring. nih.gov

Targeted Synthesis of this compound: Chemical Strategies

The targeted synthesis of this compound hinges on the strategic functionalization of a thalidomide scaffold. The core of this process is the O-alkylation of a 5-hydroxythalidomide (B1239145) precursor, a metabolite of thalidomide, with a six-carbon linker terminating in a hydroxyl group. biorxiv.orgmedchemexpress.com

Regioselective Functionalization Techniques for this compound

Regioselectivity is a paramount challenge in the functionalization of the thalidomide core, which possesses multiple potential reaction sites. For this compound, the goal is to selectively form an ether linkage at the C5-hydroxyl group of the phthalimide ring.

The synthesis begins with a pre-functionalized precursor, 5-hydroxythalidomide. This precursor dictates the position of the subsequent alkylation, thereby resolving the issue of regioselectivity from the outset. The key reaction is a Williamson ether synthesis, where the phenolate (B1203915) anion, generated by treating 5-hydroxythalidomide with a suitable base, acts as a nucleophile. This nucleophile then attacks an electrophilic six-carbon chain, such as 6-bromohexan-1-ol or a protected version thereof. The inherent nucleophilicity of the phenolic hydroxyl group, once deprotonated, allows it to react selectively over other potentially reactive sites, such as the glutarimide (B196013) nitrogen, under controlled conditions. rsc.org This approach bypasses the need for complex directing group strategies on the unsubstituted thalidomide core. nih.gov

Protecting Group Chemistry in this compound Synthesis

To ensure the selective O-alkylation and prevent unwanted side reactions, protecting group chemistry is essential. Two primary sites may require protection during the synthesis of this compound: the terminal hydroxyl group of the C6 linker and potentially the glutarimide nitrogen of the thalidomide core.

Linker Hydroxyl Protection: The alkylating agent, a 6-carbon chain, must have a leaving group (e.g., bromide, iodide, or tosylate) at one end and a hydroxyl group at the other. To prevent the terminal hydroxyl group from interfering with the alkylation reaction (e.g., by acting as a nucleophile itself or causing solubility issues), it is typically protected. Common protecting groups for alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are stable under the basic conditions of the Williamson ether synthesis but can be readily removed under mild acidic conditions (e.g., with TBAF or HCl) in a final step.

Glutarimide N-H Protection: The glutarimide ring contains an acidic N-H proton. While the phenolic hydroxyl of 5-hydroxythalidomide is more acidic and preferentially deprotonated, strong bases could potentially deprotonate the glutarimide nitrogen, leading to N-alkylation. Although O-alkylation is generally favored, protecting the glutarimide nitrogen with a group like tert-butyloxycarbonyl (Boc) can ensure exclusive O-alkylation. uwa.edu.au The Boc group can be installed using Boc-anhydride and later removed with trifluoroacetic acid (TFA). uwa.edu.au However, careful selection of a weaker base (e.g., K₂CO₃ or Cs₂CO₃) often makes protection of the glutarimide unnecessary, simplifying the synthetic route. researchgate.net

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. The key variables in the Williamson ether synthesis step are the choice of base, solvent, temperature, and the nature of the leaving group on the alkyl linker. researchgate.netmdpi.com

ParameterOptionsRationale and Impact on Optimization
Base K₂CO₃, Cs₂CO₃, NaHA mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl without significantly affecting the less acidic glutarimide N-H, thus improving regioselectivity. researchgate.netnih.gov Stronger bases like sodium hydride (NaH) ensure complete deprotonation but may increase the risk of side reactions.
Solvent DMF, Acetonitrile (B52724) (MeCN), AcetonePolar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction. mdpi.com The choice of solvent can influence reaction rates and solubility of the reactants.
Temperature Room Temperature to 80 °CThe reaction is often performed at room temperature or with gentle heating to increase the reaction rate. mdpi.com Higher temperatures can lead to decomposition or side reactions, reducing purity. Optimization involves finding the lowest effective temperature.
Leaving Group -Br, -I, -OTsThe choice of leaving group on the C6 linker affects the rate of alkylation. Iodides are typically more reactive than bromides, which are more reactive than tosylates. Using a more reactive leaving group like iodide can allow for milder reaction conditions (lower temperature, shorter time). nih.gov

A typical optimized procedure would involve reacting 5-hydroxythalidomide with a protected 6-halo-1-hexanol (e.g., 1-bromo-6-(tert-butyldimethylsilyloxy)hexane) in DMF with Cs₂CO₃ as the base, followed by purification and deprotection of the silyl ether to yield this compound.

Chemoenzymatic and Biocatalytic Routes to this compound

While the direct synthesis of this compound is dominated by chemical methods, chemoenzymatic and biocatalytic approaches play a crucial role in the synthesis of key precursors, particularly 5-hydroxythalidomide.

The hydroxylation of the thalidomide core at the 5-position is a metabolic process in humans, mediated by cytochrome P450 (CYP) enzymes. biorxiv.orgembopress.org This biological transformation can be harnessed for preparative synthesis. Biocatalytic systems using isolated P450 enzymes or whole-cell fermentation can convert thalidomide into 5-hydroxythalidomide with high regioselectivity, a transformation that is challenging to achieve using standard chemical reagents on an unsubstituted thalidomide ring. nih.gov Studies have shown that human CYP enzymes can produce 5-hydroxythalidomide, which can then be isolated and used as the starting material for chemical linker conjugation. biorxiv.orgembopress.org

This represents a classic chemoenzymatic strategy: an enzymatic step is used for a selective and difficult transformation (aromatic hydroxylation), and the resulting product is then carried forward using traditional organic synthesis (O-alkylation). While direct enzymatic ligation of the C6-linker to 5-hydroxythalidomide is not a standard approach, the use of biocatalysis to generate the key hydroxylated intermediate is a significant advancement. nih.gov Broader research into biocatalytic C-H functionalization continues to offer new possibilities for creating complex drug analogues with high precision. nih.gov

Advanced Analytical Methodologies for Structural Elucidation of this compound

The structural confirmation and purity assessment of this compound rely on a suite of advanced analytical techniques. Each method provides specific information to unambiguously verify the identity and quality of the synthesized compound. nih.govnih.gov

Analytical MethodPurpose and Expected Results
¹H NMR (Proton Nuclear Magnetic Resonance) Confirms the overall structure by showing characteristic proton signals. Expected signals would include: aromatic protons on the phthalimide ring (showing a substitution pattern consistent with C5-O-alkylation), diastereotopic protons of the glutarimide ring, and signals for the six methylene (B1212753) groups of the C6 linker (-O-CH₂-(CH₂)₄-CH₂-OH), including distinct signals for the two methylenes adjacent to the oxygen atoms. The presence of the glutarimide N-H and terminal O-H protons would also be confirmed.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Verifies the carbon skeleton of the molecule. It would show distinct signals for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons (with the C5 carbon shifted downfield due to the ether linkage), and the six unique carbon signals corresponding to the aliphatic linker.
HRMS (High-Resolution Mass Spectrometry) Provides an exact mass of the molecule, confirming its elemental composition. The measured mass should match the calculated mass of C₁₉H₂₂N₂O₆ to within a very small margin of error (typically < 5 ppm), confirming the molecular formula.
HPLC (High-Performance Liquid Chromatography) Determines the purity of the compound. A pure sample will show a single major peak at a characteristic retention time under specific column and mobile phase conditions. This method is crucial for quantifying impurities that may have arisen from the synthesis. nih.gov
FTIR (Fourier-Transform Infrared Spectroscopy) Identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch (broad signal ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and strong C=O stretches (imide and amide carbonyls, ~1650-1750 cm⁻¹).

The synthesis of this compound is a multi-step process that begins with the formation of a hydroxylated thalidomide core, followed by the attachment of the C6-alkoxy-alcohol linker. While specific proprietary methods may exist, a general and scientifically sound approach can be outlined based on established organic chemistry principles and published procedures for analogous compounds.

A plausible synthetic route commences with the preparation of 5-hydroxythalidomide. This key intermediate can be synthesized through various reported methods. One common approach involves the reaction of 3-hydroxyphthalic anhydride with L-glutamine in the presence of a suitable solvent and catalyst system.

Once 5-hydroxythalidomide is obtained, the subsequent critical step is the etherification at the 5-position of the phthalimide ring to introduce the hexyl alcohol linker. This is typically achieved via a Williamson ether synthesis. The 5-hydroxythalidomide is treated with a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophile then reacts with a protected 6-carbon linker containing a leaving group, such as 6-bromo-1-(tert-butyldimethylsilyloxy)hexane. The use of a protecting group on the terminal alcohol of the linker is crucial to prevent self-condensation or other undesired side reactions.

The final step in the synthesis is the deprotection of the terminal alcohol. In the case of a tert-butyldimethylsilyl (TBDMS) ether, this is commonly accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in an appropriate solvent like tetrahydrofuran (B95107) (THF). The resulting crude product is then purified, typically by column chromatography, to yield the final this compound.

Chemoenzymatic Approaches:

While traditional organic synthesis is the primary route for producing such molecules, chemoenzymatic strategies offer potential for greener and more selective syntheses. For instance, cytochrome P450 enzymes have been shown to hydroxylate the thalidomide core, potentially offering a direct route to 5-hydroxythalidomide under milder conditions. researchgate.net Furthermore, lipases could be explored for the selective acylation or deacylation of intermediates, potentially simplifying protection and deprotection steps. However, dedicated chemoenzymatic routes for the synthesis of this compound are not yet widely reported in the literature and represent an area for future research.

Spectroscopic Techniques for Structural Confirmation of this compound

The unambiguous structural elucidation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

¹H NMR provides information on the number and chemical environment of protons. For this compound, the spectrum would be expected to show characteristic signals for the aromatic protons on the phthalimide ring, the protons of the glutarimide ring, and the aliphatic protons of the C6 linker. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. For instance, the methylene protons adjacent to the ether oxygen and the terminal hydroxyl group would have distinct chemical shifts.

¹³C NMR complements the proton data by providing information on the carbon skeleton. The spectrum would display distinct signals for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the linker.

Assignment Representative ¹H NMR Chemical Shift (ppm) Representative ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0110 - 140
Glutarimide CH4.9 - 5.2~49
Glutarimide CH₂2.0 - 3.0~31, ~22
Linker O-CH₂3.9 - 4.2~68
Linker (CH₂)₄1.3 - 1.9~25 - 32
Linker CH₂-OH3.5 - 3.7~62
Glutarimide NH~8.2-
Phthalimide C=O-~167
Glutarimide C=O-~170, ~173

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₉H₂₂N₂O₆), the expected exact mass would be approximately 374.1478 g/mol .

Chromatographic Purity Assessment Techniques for this compound

Ensuring the purity of this compound is critical for its application in biological and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or formic acid in water) and an organic solvent (typically acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The detection is commonly performed using a UV detector, as the phthalimide ring of the thalidomide moiety exhibits strong UV absorbance at specific wavelengths, often around 220 nm. The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% is generally required for research applications.

The following table outlines a representative set of HPLC conditions that could be adapted for the purity analysis of this compound.

Parameter Condition
Column Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-dependent gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Molecular Pharmacology and Mechanism of Action of Thalidomide 5 O C6 Oh

Ligand-Target Interactions: Elucidating Molecular Binding Partners of Thalidomide-5'-O-C6-OH

The interaction of this compound with its cellular targets is central to its function. This interaction is highly specific and initiates a cascade of events leading to the degradation of specific proteins.

Identification of Primary Molecular Targets of this compound (e.g., E3 Ubiquitin Ligases, Protein Kinases)

The primary and intended molecular target of the thalidomide (B1683933) moiety within this compound is the Cereblon (CRBN) protein. tenovapharma.commedchemexpress.commedchemexpress.comnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govresearchgate.net This complex, often denoted as CRL4^CRBN^, is a key component of the ubiquitin-proteasome system, which is responsible for marking proteins for destruction. nih.govnih.gov The binding of thalidomide or its derivatives does not inhibit the ligase but rather modulates its function. nih.govnih.gov

While downstream effects of this compound's action can influence various signaling pathways, including those involving protein kinases like p38 MAPK, its primary, direct interaction is with the CRBN E3 ligase. nih.govnih.gov

Table 1: Components of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex

Component Function Reference
Cullin 4 (Cul4) Serves as a scaffold protein, organizing the complex. nih.gov
Regulator of Cullins-1 (Roc1) A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme. nih.gov
Damage-Specific DNA-Binding Protein 1 (DDB1) Acts as an adaptor protein linking CRBN to the Cul4-Roc1 backbone. nih.govyoutube.com

| Cereblon (CRBN) | Functions as the substrate receptor, providing specificity for the ligase complex. | nih.govresearchgate.net |

Computational Approaches to Binding Affinity Prediction and Docking Studies for this compound

While specific computational docking studies for the exact molecule this compound are not publicly available, the binding of the thalidomide pharmacophore to CRBN is well-characterized through computational models based on X-ray crystallography data of related complexes. youtube.com These computational approaches are crucial for predicting binding affinity and guiding the rational design of new CRBN ligands and PROTACs. plos.org

Docking studies reveal that the glutarimide (B196013) portion of the thalidomide molecule fits into a specific binding pocket on the CRBN protein. youtube.com This pocket is notably lined with three tryptophan residues, creating a "tri-tryptophan pocket" that engages in critical binding interactions. Molecular dynamics simulations and binding energy calculations help to elucidate the key atomic-level interactions that stabilize the ligand-protein complex. These computational methods are instrumental in predicting how structural modifications, such as the addition of a linker in this compound, might influence binding to CRBN. nih.gov

Table 2: Key Interactions in Thalidomide-CRBN Binding Investigated by Computational Models

Type of Interaction Description
Hydrogen Bonding The glutarimide ring's imide group forms crucial hydrogen bonds with amino acid residues in the CRBN binding pocket.
Hydrophobic Interactions The phthalimide (B116566) ring and parts of the glutarimide ring engage in hydrophobic interactions with the aromatic side chains of the tri-tryptophan pocket.

Biophysical Characterization of Ligand-Protein Interactions with this compound

Biophysical techniques are essential for quantitatively measuring the direct interaction between a ligand and its protein target. Although specific data for this compound is not available, methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard for characterizing the binding of thalidomide-based ligands to CRBN.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time binding kinetics and affinity. nih.gov In a typical SPR experiment, the CRBN protein is immobilized on a sensor chip, and the ligand is flowed over the surface. The technique monitors changes in the refractive index at the surface, which correspond to the binding and dissociation of the ligand. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), providing a detailed picture of the binding event. nih.gov SPR is invaluable for optimizing the design of degrader molecules by rapidly assessing how linker modifications affect binding. nih.gov

Isothermal Titration Calorimetry (ITC) is another key biophysical method that directly measures the heat change (ΔH) that occurs when a ligand binds to its target protein. By titrating the ligand into a solution containing the protein, ITC can determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event.

Table 3: Biophysical Techniques for Characterizing Ligand-Protein Interactions

Technique Principle Key Parameters Measured Reference
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein. Association rate (k_on), Dissociation rate (k_off), Affinity (K_D) nih.gov

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | |

Modulation of Cellular Signaling Pathways by this compound

By engaging with the CRBN E3 ligase, this compound is designed to hijack the cell's natural protein disposal system, leading to profound changes in cellular protein composition and signaling networks.

Impact on Protein Degradation Pathways (e.g., Cereblon-Dependent Mechanisms)

The binding of a thalidomide-based compound to CRBN acts as a "molecular glue," allosterically modulating the ligase complex. researchgate.netyoutube.com This induced interaction changes the substrate-binding surface of CRBN, enabling it to recognize and bind to proteins that it does not normally interact with. nih.govresearchgate.net These newly recognized proteins are termed "neosubstrates." nih.gov

Once a neosubstrate is recruited to the CRL4^CRBN^ complex, it is polyubiquitinated, which serves as a signal for its degradation by the 26S proteasome. researchgate.net The identity of the neosubstrates degraded depends on the specific chemical structure of the thalidomide derivative. nih.govelifesciences.org For example, the metabolite 5-hydroxythalidomide (B1239145) induces the degradation of the transcription factors PLZF and SALL4. nih.govembopress.org In contrast, other thalidomide analogs like lenalidomide (B1683929) and pomalidomide (B1683931) are known to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), an effect not strongly observed with thalidomide itself or 5-hydroxythalidomide. nih.govdrugbank.com

Table 4: Known Neosubstrates of Thalidomide and its Metabolites/Analogs via CRBN

Neosubstrate Inducing Compound(s) Function of Neosubstrate Reference
PLZF (ZBTB16) 5-Hydroxythalidomide, Thalidomide Transcription factor involved in development nih.govembopress.org
SALL4 Thalidomide, 5-Hydroxythalidomide Transcription factor crucial for embryogenesis nih.govelifesciences.orgembopress.org
p63 Thalidomide Transcription factor involved in development nih.gov
IKZF1 (Ikaros) Lenalidomide, Pomalidomide Lymphoid transcription factor nih.govdrugbank.com
IKZF3 (Aiolos) Lenalidomide, Pomalidomide Lymphoid transcription factor nih.govdrugbank.com

| ZNF692 | Thalidomide | Zinc finger transcription factor | elifesciences.org |

Regulation of Gene Expression and Transcriptional Networks

The targeted degradation of transcription factors is a primary mechanism by which this compound can regulate gene expression and entire transcriptional networks. elifesciences.org By eliminating key transcriptional regulators like PLZF and SALL4, the expression of their target genes is subsequently altered, leading to significant changes in cellular function and developmental processes. nih.govelifesciences.orgembopress.org The degradation of SALL4, a crucial developmental transcription factor, has been shown to disrupt a broad transcriptional network, and its loss is linked to phenotypes that mimic thalidomide-induced developmental defects. elifesciences.org

Beyond the degradation of transcription factors, thalidomide has been shown to modulate gene expression through other mechanisms. One notable example is the induction of γ-globin gene expression in human erythroid progenitor cells. nih.govnih.gov This effect is not directly tied to neosubstrate degradation but is proposed to occur through an increase in intracellular reactive oxygen species (ROS). nih.govnih.gov The rise in ROS activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to increased acetylation of histone H4 at the γ-globin promoter, favoring gene transcription. nih.govnih.gov Additionally, some studies have implicated thalidomide in the misregulation of the NF-κB signaling pathway, which controls the expression of numerous genes involved in inflammation and cell survival. umich.edu

Table 5: Mechanisms of Gene Expression Regulation by Thalidomide

Regulatory Effect Proposed Mechanism Affected Pathway/Genes Reference
Disruption of Transcriptional Networks Degradation of transcription factor neosubstrates (e.g., SALL4, PLZF). Downstream target genes of the degraded factors. researchgate.netelifesciences.org
Induction of γ-globin Expression Increased Reactive Oxygen Species (ROS) -> p38 MAPK activation -> Histone H4 acetylation. γ-globin gene. nih.govnih.gov

| Modulation of NF-κB Signaling | Redox misregulation leading to diminished NF-κB DNA binding. | NF-κB target genes (e.g., FGF8, FGF10). | umich.edu |

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
Thalidomide
5-Hydroxythalidomide
Lenalidomide
Pomalidomide
PLZF (Promyelocytic leukaemia zinc finger protein)
SALL4 (Sal-like protein 4)
IKZF1 (Ikaros)
IKZF3 (Aiolos)
p63
ZNF692

Influence on Post-Translational Modifications by this compound

Direct experimental studies detailing the specific influence of this compound on post-translational modifications (PTMs) are not extensively available in public literature, as the compound is primarily an intermediate in the synthesis of larger PROTAC molecules. However, its mechanism of action is predicated on inducing a specific PTM: ubiquitination.

By recruiting the CRBN E3 ubiquitin ligase, the thalidomide moiety of this compound, when incorporated into a PROTAC, facilitates the transfer of ubiquitin to a target protein. nih.govnih.gov This process involves the formation of a ternary complex between the PROTAC (containing the this compound-derived moiety), the target protein, and the CRBN E3 ligase complex. The formation of this complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase, leading to the polyubiquitination of the target protein. This polyubiquitin (B1169507) chain then marks the target protein for degradation by the 26S proteasome. explorationpub.com

Furthermore, thalidomide itself has been shown to inhibit the auto-ubiquitination of CRBN, a process that regulates the ligase's activity. nih.gov It can be inferred that this compound, due to its thalidomide core, would likely exhibit a similar inhibitory effect on CRBN auto-ubiquitination.

Enzymatic Activity Modulation by this compound

Specific data on the direct modulation of enzymatic activities by this compound as a standalone molecule is limited. Its primary function is to engage the CRBN E3 ubiquitin ligase, thereby modulating the enzymatic activity of this ligase complex.

The binding of the thalidomide portion of the molecule to CRBN alters the substrate specificity of the CRL4-CRBN E3 ligase, leading to the recruitment and ubiquitination of proteins that are not its native substrates, often referred to as "neosubstrates." nih.govnih.gov This modulation of E3 ligase activity is the cornerstone of its function in PROTACs.

While not a direct enzymatic inhibitor in the classical sense, the consequence of its action—the degradation of a target protein—can lead to the downstream modulation of various enzymatic pathways in which the degraded protein is involved. For instance, if the target protein of a PROTAC utilizing this compound is a kinase, its degradation would lead to the inhibition of the signaling pathway regulated by that kinase.

Cellular Uptake and Intracellular Distribution Dynamics of this compound

Once inside the cell, it is anticipated that this compound would distribute throughout the cytoplasm where it can interact with the CRBN E3 ligase complex. The ultimate intracellular localization and concentration would be a factor of its passive diffusion rates across membranes and any potential active transport or efflux mechanisms, for which specific data on this particular molecule is lacking. The properties of the final PROTAC molecule, including the target-binding ligand, will ultimately govern its specific intracellular distribution and accumulation at the site of the target protein.

Table 1: Binding Affinities of Thalidomide and its Analogs to the CRBN Receptor

CompoundDissociation Constant (Kd)Binding Notes
Thalidomide~250 nM researchgate.netBinds to the tri-tryptophan pocket of CRBN. researchgate.net The (S)-enantiomer has a ~10-fold stronger binding affinity than the (R)-enantiomer. medchemexpress.com
Lenalidomide~178 nM researchgate.netBinds to the same site as thalidomide. researchgate.net
Pomalidomide~157 nM researchgate.netBinds to the same site as thalidomide. researchgate.net

No Preclinical Data Available for this compound

Despite a comprehensive search of scientific literature and databases, no preclinical data regarding the biological activities of the specific chemical compound this compound could be located. Therefore, an article detailing its effects on cell proliferation, apoptosis, angiogenesis, immunomodulation, or in vivo activity in non-human organisms cannot be generated at this time.

The compound, identified as a degrader building block for targeted protein degradation, appears to be a highly specific chemical tool. While its synthesis and availability from chemical suppliers are documented, published research detailing its biological effects in preclinical models is not currently available in the public domain.

Scientific investigation into the biological activities of thalidomide and its various derivatives is an active area of research. Studies on related compounds, such as the thalidomide metabolite 5'-hydroxythalidomide, have shown some evidence of anti-angiogenic properties in certain preclinical models. For instance, 5'-OH-thalidomide demonstrated inhibitory effects on angiogenesis in a rat aortic ring assay, although this activity was not observed in a human saphenous vein model, suggesting potential species-specificity.

However, it is crucial to note that data on one derivative cannot be extrapolated to another, as small structural modifications can lead to significant changes in biological activity. The addition of the 6-hydroxyhexyl (C6-OH) linker to the 5'-O position of thalidomide creates a distinct molecule with a unique profile that requires independent investigation.

Without any specific studies on this compound, any discussion of its potential effects on cellular processes such as proliferation, apoptosis, or its immunomodulatory and anti-angiogenic capabilities would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication of preclinical studies are necessary to elucidate the biological activities of this compound.

Biological Activities of Thalidomide 5 O C6 Oh in Preclinical Models Excluding Human Clinical Data

In Vivo Studies in Non-Human Organisms (Excluding Human Data and Adverse Effects)

Evaluation of Compound Activity in Mechanistic Preclinical Animal Models

Thalidomide-5'-O-C6-OH is recognized primarily as a functionalized linker and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the ubiquitin-proteasome system. Its activity in mechanistic preclinical animal models is intrinsically linked to its role in the formation of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation.

While direct studies on this compound as a standalone therapeutic agent in animal models are not extensively documented, its functional utility has been demonstrated in the context of specific PROTACs. For instance, its parent molecule, thalidomide (B1683933), and its hydroxylated metabolites have been shown to interact with CRBN, altering its substrate specificity. This mechanism is fundamental to the teratogenic effects observed in some animal species, such as rabbits and non-human primates, but also underlies its therapeutic potential.

In rodent models, the direct effects of thalidomide and its metabolites can differ. For example, 5'-hydroxythalidomide, a related metabolite, has demonstrated biological activity in a rat aortic ring assay, suggesting an impact on angiogenesis. The activity of this compound in mechanistic models is therefore inferred from the activity of the PROTACs it helps to create, where it serves as the crucial link to initiate targeted protein degradation via the CRBN pathway.

Pharmacodynamic Biomarker Analysis in Animal Systems for this compound

Pharmacodynamic (PD) biomarker analysis for this compound in animal systems is centered on its intended biological effect: the degradation of specific target proteins when incorporated into a PROTAC. The primary PD biomarker is the level of the target protein in tissues or blood following administration of the PROTAC containing the this compound linker.

Studies involving PROTACs that utilize a thalidomide-based E3 ligase ligand have demonstrated successful degradation of target proteins in various animal models, including mice and rats. The extent and duration of target protein degradation serve as a direct measure of the biological activity of the PROTAC and, by extension, the functional competence of the this compound component in engaging the CRBN E3 ligase.

Furthermore, downstream biomarkers, which are cellular or physiological parameters affected by the degradation of the target protein, are also assessed. For example, if the target protein is a key kinase in a signaling pathway, a relevant PD biomarker would be the phosphorylation status of a downstream substrate. These analyses provide crucial information on the dose-response relationship and the time course of the biological effect of the PROTAC in a living system.

Immunomodulatory Effects of this compound in Animal Models

The parent compound, thalidomide, is well-known for its immunomodulatory effects. Research in animal models has shown that thalidomide and its analogs can modulate cytokine production. For instance, in a rat model of lipopolysaccharide (LPS)-induced septic challenge, thalidomide analogs have been observed to alter plasma and hepatic levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1beta (IL-1β), and interleukin-10 (IL-10). nih.gov

Given that this compound retains the core glutarimide (B196013) structure necessary for binding to CRBN, it is anticipated to possess immunomodulatory properties. Engagement of CRBN by thalidomide-based ligands can lead to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in immune cells, which is a key mechanism behind the immunomodulatory activity of related compounds like lenalidomide (B1683929) and pomalidomide (B1683931).

While specific studies detailing the immunomodulatory profile of this compound alone in animal models are limited, the functional consequence of its incorporation into PROTACs can be the targeted degradation of proteins within the immune system, thereby exerting a defined immunomodulatory effect. The nature of this effect would be dependent on the specific target protein the PROTAC is designed to degrade.

Table 1: Effects of Thalidomide Analogs on Cytokine Levels in a Rat Model of LPS-Induced Septic Challenge nih.gov

CytokineEffect in PlasmaEffect in Liver
TNF-αSignificant DecreaseSignificant Decrease
IL-10IncreaseNot specified
IL-6Slight EffectsSlight Effects
IL-1βSlight EffectsSlight Effects

This table summarizes the general findings for some thalidomide analogs and may not be directly representative of this compound, for which specific data is not available.

Organ-Specific Distribution and Accumulation of this compound in Animal Models

The organ-specific distribution and accumulation of this compound are critical parameters that influence its efficacy and potential for off-target effects when used within a PROTAC. The physicochemical properties of the entire PROTAC molecule, including the linker and the target-binding ligand, will govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic studies of thalidomide in rats have shown that it undergoes metabolism, leading to hydroxylated metabolites. The distribution of these metabolites can vary. For example, after oral administration of thalidomide to rats, 5'-hydroxythalidomide and its conjugates are found to be predominant metabolites.

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical Systems for Thalidomide 5 O C6 Oh

Absorption and Distribution Studies of Thalidomide-5'-O-C6-OH in Animal Models

There is no specific data available in the scientific literature regarding the absorption and distribution of this compound in animal models. Research has primarily focused on the parent compound, thalidomide (B1683933).

Studies on thalidomide itself have shown that its absorption can be slow and is limited by its poor solubility in aqueous solutions. nih.govresearchgate.netopenedition.org The distribution profile in various animal models has been a subject of investigation, though initial preclinical tests were not extensive. openedition.orgopenedition.org For instance, early studies noted that when administered parenterally, thalidomide tended to remain at the site of injection due to its low solubility in body fluids. openedition.org The true volume of distribution for thalidomide has been estimated to be around 16L. nih.gov

Metabolism and Biotransformation Pathways of this compound

Direct research on the metabolic and biotransformation pathways of this compound is not present in the available scientific literature. However, the metabolism of thalidomide, its parent compound, is well-documented and proceeds through two main routes: non-enzymatic hydrolysis and enzyme-mediated hydroxylation. researchgate.netusuhs.edudrugbank.com

Identification of Metabolites and Enzyme Systems Involved in this compound Biotransformation

Specific metabolites of this compound have not been identified. The biotransformation of thalidomide itself involves the cytochrome P450 (CYP) enzyme system, leading to the formation of hydroxylated metabolites. researchgate.netnih.govresearchgate.net The primary metabolites are 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. nih.govresearchgate.netnih.gov

Several CYP isoenzymes are involved in this process. Human liver microsome studies have identified CYP2C19 as a major enzyme in thalidomide hydroxylation. researchgate.netresearchgate.netnih.gov Additionally, CYP3A4 and CYP3A5 have been shown to mediate the 5-hydroxylation of thalidomide. researchgate.netnih.govnih.gov These enzymes can further oxidize 5-hydroxythalidomide to form a glutathione (B108866) conjugate. nih.govnih.gov In rats, CYP2C6 is a key enzyme in the hydroxylation of thalidomide. researchgate.net

The formation of these metabolites can be stereoselective. For example, in rat liver microsomes, (S)-(-)-thalidomide preferentially forms 5-hydroxythalidomide, while (R)-(+)-thalidomide leads to the formation of trans-5'-hydroxythalidomide. researchgate.net

Metabolic Stability Assessments of this compound in Hepatic Microsomes and Hepatocytes

There are no published metabolic stability assessments for this compound. Metabolic stability assays, which measure the loss of a parent compound over time in the presence of metabolic systems like liver microsomes or hepatocytes, are crucial for predicting a compound's in vivo behavior. springernature.comwuxiapptec.com

For the parent compound, thalidomide, studies using human liver microsomes have shown that it is a relatively poor substrate for CYP450 enzymes, and in some in vitro systems, no metabolites were detected. researchgate.net However, other studies have successfully identified metabolites after incubation with human and animal liver microsomes, though the extent of metabolism was lower in human liver microsomes compared to other species like mice, rats, rabbits, and dogs. researchgate.net The metabolic stability of a compound is a key factor in determining its pharmacokinetic profile and potential for drug-drug interactions. wuxiapptec.com

Excretion Routes and Clearance Mechanisms of this compound in Preclinical Species

No specific information exists regarding the excretion and clearance of this compound. For thalidomide, the primary route of elimination is believed to be non-enzymatic hydrolysis in physiological pH, which is dependent on temperature. researchgate.net The resulting hydrolysis products are then excreted renally. nih.gov Over 90% of an absorbed dose of thalidomide is excreted in the urine and feces within 48 hours. nih.gov The apparent systemic clearance of thalidomide is approximately 10 L/h. nih.gov

In rats, after oral administration of thalidomide, metabolites such as 5'-hydroxythalidomide sulfate (B86663) and glucuronide were found to be extensively formed, indicating that conjugation is a significant clearance pathway in this species. nih.gov

Correlation of Preclinical Pharmacokinetics with In Vitro Biological Activity of this compound

A direct correlation between the preclinical pharmacokinetics and in vitro biological activity of this compound cannot be established due to the absence of data.

For the known thalidomide metabolite, 5'-hydroxythalidomide, some studies have investigated its biological activity. In a rat aortic ring assay, 5'-hydroxythalidomide demonstrated moderate antiangiogenic activity at high concentrations. nih.gov However, this activity was not observed in a human saphenous vein model, suggesting potential species specificity. nih.gov Another study has implicated 5-hydroxythalidomide in the teratogenic effects of the parent drug through the degradation of the protein PLZF. nih.govembopress.org The complexity of thalidomide's metabolism and the varied activities of its metabolites highlight the challenges in directly correlating in vitro findings with in vivo pharmacokinetics and ultimate biological effect. nih.gov

Advanced Methodologies and Innovative Research Paradigms Applied to Thalidomide 5 O C6 Oh Research

Omics-Based Approaches: Genomics, Proteomics, Metabolomics in Response to Thalidomide-5'-O-C6-OH

Omics technologies provide a global, unbiased view of the cellular response to a bioactive molecule. While specific omics data for PROTACs derived from this compound are proprietary or not yet in the public domain, extensive research on the parent compound, thalidomide (B1683933), offers a blueprint for how such analyses are conducted. These studies reveal the profound and complex changes that occur at the molecular level.

Genomics and Transcriptomics: These approaches analyze changes in gene expression. Studies on thalidomide's effects on human embryonic stem cells have used global gene expression profiling to identify differential expression of transcription factors and genes related to the development of limbs and the heart. This highlights the power of transcriptomics to uncover the molecular pathways affected by a CRBN-binding agent.

Proteomics: This is the large-scale study of proteins. In the context of a PROTAC built from this compound, the primary goal of a proteomics study (e.g., using mass spectrometry) would be to confirm the selective degradation of the intended target protein. Furthermore, it can identify unintended "off-target" proteins that are also degraded, or "neo-substrates" that are brought to the E3 ligase for degradation. Research on thalidomide has shown that combining transcriptomics with proteomics can uncover novel mechanisms of action. nih.gov For instance, proteome analysis revealed that thalidomide treatment could lead to the inhibition of proteins like RANBP1, which is involved in the transport of proteins between the nucleus and cytoplasm, and glutathione (B108866) transferases (GSTA1, GSTA2), which protect cells from oxidative stress. nih.gov

Metabolomics: This field analyzes the complete set of small-molecule metabolites within a cell or organism. For a PROTAC, metabolomics could reveal the downstream functional consequences of degrading a target protein. For example, if the target protein is a metabolic enzyme, its degradation would lead to measurable changes in the levels of specific metabolites, providing a functional readout of the PROTAC's activity.

The table below summarizes key proteins identified in proteomic studies of the parent compound, thalidomide, illustrating the types of targets and pathways that can be elucidated with these methods.

Protein NameFunctionObserved Effect of Thalidomide
PKM2 (Pyruvate kinase M2)POU5F1 regulatory proteinLoss of protein
RBM14 (RNA-binding protein 14)POU5F1 regulatory proteinLoss of protein
PAK2 (p21-activated kinase 2)Neuronal developmentOverexpression
RANBP1 (Ran-binding protein 1)Nucleocytoplasmic traffickingInhibition
GSTA1/GSTA2 (Glutathione S-transferase A1/A2)Protection from oxidative stressInhibition

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Target Identification of this compound

The direct cellular target of the thalidomide moiety in this compound is already known to be Cereblon (CRBN). rsc.org Therefore, HTS and HCS are not used to identify its primary target. Instead, these screening platforms are invaluable for two other key purposes: 1) discovering ligands for new proteins of interest that can be attached to the this compound building block, and 2) evaluating the efficacy and selectivity of the final PROTAC molecules across various cellular models.

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds for a specific biological activity. nih.gov In a typical workflow to evaluate a new PROTAC, thousands of compounds could be screened to identify those that inhibit a particular enzyme or pathway. The "hit" compounds from this screen would then be candidates for incorporation into a PROTAC using a linker like this compound. Alternatively, once a PROTAC is synthesized, HTS can be used to screen it against a panel of different cancer cell lines to identify which ones are most sensitive to its effects, a process known as phenotypic screening. drughunter.comnih.gov

High-Content Screening (HCS): HCS is an advanced screening method that combines automated microscopy with sophisticated image analysis to measure multiple cellular parameters simultaneously. For a PROTAC developed from this compound, an HCS assay could be designed to visualize and quantify not only the degradation of the target protein (e.g., using a fluorescently tagged antibody) but also the downstream consequences, such as changes in cell morphology, apoptosis induction, or cell cycle arrest, all within the same experiment. This provides a much richer dataset than a simple viability assay and can help to confirm the PROTAC's mechanism of action.

The following table outlines a hypothetical HTS workflow for evaluating a novel PROTAC.

StepDescriptionTechnology/Method
1. Assay Development Design a cell-based assay where the degradation of the target protein leads to a measurable signal (e.g., fluorescence, luminescence).Reporter gene assays, immunofluorescence.
2. Library Screening The PROTAC is tested at various concentrations across a large panel of diverse cancer cell lines.Automated liquid handlers, multi-well plates.
3. Data Acquisition Automated plate readers or microscopes measure the assay signal from each well.High-throughput plate readers, HCS imaging systems.
4. Hit Identification Statistical analysis identifies cell lines where the PROTAC shows significant activity (e.g., >50% target degradation or cell death).Z-score, percent inhibition calculations.
5. Hit Confirmation & Prioritization "Hits" are re-tested to confirm activity and prioritized based on potency and selectivity.Dose-response curves, secondary assays.

Advanced Imaging Techniques for In Vivo Distribution and Target Engagement Studies of this compound

Visualizing where a drug goes in a living organism (in vivo distribution) and confirming that it interacts with its intended target (target engagement) are critical steps in drug development. For a PROTAC synthesized from this compound, advanced imaging techniques are essential to answer these questions. These methods typically involve attaching a reporter molecule, such as a radioactive isotope or a fluorescent dye, to the PROTAC without disrupting its function.

In Vivo Distribution Studies: Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) allow for non-invasive, whole-body imaging. nih.gov A PROTAC could be labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) and injected into a preclinical model. PET scanning would then reveal the tissues and organs where the PROTAC accumulates, which is crucial for assessing whether it reaches the desired site of action (e.g., a tumor) and for identifying potential sites of off-target accumulation that could lead to toxicity. nih.gov

Target Engagement Studies: Confirming that the PROTAC molecule forms the intended ternary complex (Target Protein—PROTAC—CRBN) inside living cells is a major challenge. Advanced fluorescence microscopy techniques can provide evidence of this engagement. For instance, if the target protein is tagged with a Green Fluorescent Protein (GFP) and a fluorescent dye is attached to the PROTAC, techniques like Förster Resonance Energy Transfer (FRET) can be used. FRET signal is only generated when the two fluorescent molecules are in very close proximity, which would occur upon the formation of the ternary complex.

The table below details several advanced imaging techniques and their application in studying a PROTAC.

Imaging TechniquePrincipleApplication to PROTAC Research
PET (Positron Emission Tomography)Detects gamma rays emitted by a positron-emitting radiotracer.Quantitative, whole-body imaging of PROTAC distribution and accumulation in target tissues (e.g., tumors). nih.gov
MRI (Magnetic Resonance Imaging)Uses magnetic fields and radio waves to create detailed images of organs and tissues. Often used with contrast agents.Provides high-resolution anatomical context for PET data. Can measure tumor perfusion and metabolism. nih.gov
Fluorescence Microscopy Uses fluorescent probes to visualize specific molecules or cellular structures.In vitro and in vivo visualization of PROTAC localization within cells and tissues.
FRET (Förster Resonance Energy Transfer)Measures energy transfer between two light-sensitive molecules when in close proximity.Provides direct evidence of target engagement by detecting the formation of the PROTAC-induced ternary complex in living cells.

Development of Novel Biosensors and Probes for this compound Detection and Target Interaction

This compound is itself a component used to build more complex chemical probes. By modifying its structure, researchers can create sophisticated tools to detect its interactions and identify its ultimate protein targets.

Chemical Probes for Target Identification: A key challenge in drug discovery is identifying all the proteins a molecule interacts with. Photoaffinity labeling is a powerful chemical proteomics technique for this purpose. drughunter.com Researchers have successfully created a probe based on lenalidomide (B1683929) (a thalidomide analogue) called photolenalidomide (pLen). nih.gov This probe includes a photo-reactive group and an enrichment handle. A similar strategy could be applied to this compound.

The process would involve:

Synthesizing a probe where the this compound linker is further modified to include a photo-reactive group (e.g., a diazirine) and a biotin (B1667282) tag.

Incubating this probe with living cells. The thalidomide part binds to CRBN, and the ligand part binds to the target protein.

Exposing the cells to UV light, which activates the photo-reactive group, causing it to form a permanent, covalent bond with the proteins it is nearest to (i.e., the target protein and CRBN). nih.gov

Lysing the cells and using the biotin tag to "fish out" the probe along with its covalently attached proteins.

Using mass spectrometry to identify the captured proteins, thus confirming the intended target and discovering any unexpected off-targets or neo-substrates. nih.gov

Biosensors for Interaction Detection: Biosensors are devices that generate a measurable signal in response to a specific biological interaction. e3s-conferences.org Techniques like Surface Plasmon Resonance (SPR) are a type of optical biosensor used to study biomolecular interactions in real-time. In this setup, the target protein could be immobilized on a sensor chip. Flowing a PROTAC derived from this compound over the chip, followed by CRBN, would allow for precise measurement of the binding and dissociation rates of the binary (PROTAC-Target) and ternary (Target-PROTAC-CRBN) complexes. This data is invaluable for understanding the molecular mechanism and optimizing the design of the PROTAC.

The following table summarizes proteins that were identified using a photoaffinity probe based on the related compound, lenalidomide, demonstrating the power of this approach.

Protein TargetMethod of IdentificationSignificance
CRBN (Cereblon)Chemical Proteomics with pLen probe nih.govConfirmed as the direct and primary binding partner of the immunomodulatory drug moiety.
IKZF1 (Ikaros Family Zinc Finger 1)Chemical Proteomics with pLen probe nih.govKnown neo-substrate recruited to CRBN for degradation by lenalidomide.
eIF3i (Eukaryotic Initiation Factor 3i)Chemical Proteomics with pLen probe nih.govNewly identified interactor; forms a ternary complex with CRBN but is not degraded, suggesting non-degradation-based functions.

Conceptual Therapeutic Implications and Mechanistic Insights of Thalidomide 5 O C6 Oh Excluding Clinical Efficacy/safety

Elucidation of Molecular Mechanisms Underlying Potential Therapeutic Applications of Thalidomide-5'-O-C6-OH

The fundamental mechanism of action for this compound is rooted in its ability to bind to the Cereblon (CRBN) protein. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net CRBN is a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is part of the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.govsemanticscholar.org By itself, thalidomide (B1683933) and its derivatives act as "molecular glues," altering the substrate specificity of the CRBN complex to recognize and tag specific proteins, known as neosubstrates, for degradation. nih.govnih.govsemanticscholar.orgjst.go.jpnih.gov

This compound is specifically designed with a linker attachment point (the -C6-OH group), enabling its incorporation into a PROTAC. A PROTAC consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, the thalidomide moiety for CRBN), and a chemical linker connecting the two. When a PROTAC incorporating this compound is introduced into a cell, it forms a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. researchgate.netresearcher.life

This mechanism of induced protein degradation offers a distinct advantage over traditional inhibitors. Instead of merely blocking a protein's function, it removes the protein entirely, which can lead to a more profound and durable biological response. nih.gov This approach has the potential to target proteins previously considered "undruggable." researchgate.netjst.go.jpnih.govjst.go.jp

Key Molecular Interactions:

Binding to CRBN: The thalidomide part of the molecule binds to a specific pocket on the CRBN protein. nih.govmdpi.com

Recruitment of Target Proteins: When part of a PROTAC, it brings a selected target protein into close proximity with the E3 ligase machinery.

Ubiquitination and Degradation: This proximity facilitates the transfer of ubiquitin tags to the target protein, leading to its degradation by the proteasome. researchgate.netresearcher.life

Rationale for Investigating this compound in Specific Mechanistic Contexts

The unique mechanism of action of CRBN-recruiting molecules provides a strong rationale for their investigation in various disease contexts, particularly those driven by the aberrant expression or function of specific proteins.

Protein Degradation Disorders (e.g., Oncology, Neurodegeneration): Many diseases, including various cancers and neurodegenerative conditions, are characterized by the accumulation of pathogenic proteins. researchgate.net Targeted protein degradation offers a direct strategy to eliminate these disease drivers. researchgate.net For instance, in multiple myeloma, thalidomide derivatives are effective because they induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. nih.govmdpi.comoup.com By incorporating this compound into PROTACs, researchers can theoretically target a much wider range of oncogenic or pathogenic proteins for destruction. jst.go.jp

Specific Inflammatory Pathways: Thalidomide is known to possess anti-inflammatory properties, partly by reducing the production of tumor necrosis factor-alpha (TNF-α). oup.comdrugbank.comnih.gov This effect is also linked to the CRBN-mediated degradation of specific substrates within inflammatory signaling cascades. nih.gov Investigating PROTACs built with this compound could lead to highly selective anti-inflammatory therapies. By designing a PROTAC to specifically degrade a key protein in a pro-inflammatory pathway (e.g., a specific kinase or transcription factor), it may be possible to achieve potent anti-inflammatory effects with greater precision and potentially fewer side effects than broader-acting inhibitors. nih.gov

Table 1: Conceptual Framework for Preclinical Investigation

Mechanistic ContextRationale for InvestigationPotential Target ProteinsExemplary Preclinical Model
OncologyElimination of oncoproteins driving cancer cell proliferation and survival.Kinases, Transcription Factors, Receptor ProteinsCancer cell lines, Xenograft models
Proteinopathies (Neurodegeneration)Clearance of aggregated or misfolded proteins.Tau, Alpha-synuclein, HuntingtinNeuronal cell cultures, Transgenic mouse models
Inflammatory DisordersTargeted removal of key mediators in inflammatory signaling pathways.Cytokine receptors, Signaling kinases (e.g., MAPKs), Pro-inflammatory transcription factorsImmune cell cultures (e.g., macrophages), Animal models of inflammation

Synergistic Effects of this compound with Other Molecular Modulators in Preclinical Models

While specific preclinical data on synergistic combinations involving this compound is limited, the therapeutic principle is well-established for related molecules. The rationale for combination strategies is to target a disease through multiple, complementary mechanisms to enhance therapeutic output and overcome potential resistance.

In preclinical cancer models, CRBN-based degraders have shown synergistic effects when combined with other agents. For example, next-generation CRBN E3 ligase modulators (CELMoDs), which have a similar mechanism, have demonstrated synergy with other immune approaches and proteasome inhibitors. researchgate.net A PROTAC utilizing this compound could be combined with a traditional kinase inhibitor. The PROTAC would eliminate the target protein, while the inhibitor would block the function of any residual protein or a parallel signaling pathway. This dual-front attack could lead to a more profound and sustained anti-cancer effect.

In inflammatory contexts, a PROTAC designed to degrade a central inflammatory mediator could be combined with an agent that targets a different aspect of the immune response, potentially leading to more comprehensive control of inflammation. Preclinical studies have shown that combining immunomodulatory drugs (IMiDs) with other agents can enhance T-cell and NK cell activity, suggesting a synergistic immunotherapeutic approach. researchgate.net

Table 2: Research Findings on Related CRBN Ligands

Compound ClassKey Research FindingDisease ContextCitation
Immunomodulatory Drugs (IMiDs)Induce degradation of transcription factors IKZF1 and IKZF3.Multiple Myeloma nih.govmdpi.comoup.com
CRBN E3 Ligase Modulators (CELMoDs)Exhibit higher binding affinity to CRBN and promote more rapid and profound degradation of Ikaros and Aiolos compared to IMiDs.Multiple Myeloma researchgate.net
IMiDsInhibit production of inflammatory cytokines like TNF-α.Inflammatory Diseases drugbank.comnih.gov
CRBN-based PROTACsSuccessfully used to degrade over 30 different proteins implicated in cancer and neurodegenerative diseases.Oncology, Neurodegeneration researchgate.net

Future Research Directions and Unresolved Questions in Thalidomide 5 O C6 Oh Research

Elucidating Novel Off-Target Interactions of Thalidomide-5'-O-C6-OH and Their Mechanistic Basis

The thalidomide (B1683933) moiety in a PROTAC, such as one derived from this compound, is not merely an inert anchor for the E3 ligase. It actively modulates the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of so-called "neosubstrates." rsc.orgresearchgate.net This activity is the source of both the therapeutic effects of immunomodulatory imide drugs (IMiDs) and their toxicities, including teratogenicity. nih.govembopress.orgoup.com A primary challenge is that PROTACs built with thalidomide derivatives can degrade these neosubstrates in addition to the intended protein of interest (POI). jst.go.jpnih.gov

Future research must focus on identifying the full spectrum of neosubstrates degraded by a PROTAC utilizing the this compound linker. It is known that even subtle modifications to the thalidomide structure can alter neosubstrate profiles. embopress.orgresearchgate.net The introduction of the 5'-O-C6-OH linker could sterically hinder or form new interactions within the CRBN substrate-binding pocket, potentially altering the recruitment of endogenous neosubstrates compared to parent thalidomide or pomalidomide (B1683931). nih.govnih.gov For example, modifications at the C5 position have been shown to reduce the degradation of certain off-target zinc-finger proteins. nih.govnih.gov

Key unresolved questions include:

How does the 5'-O-C6-OH linker alter the conformation of the CRBN-ligand interface?

Does this specific linker modify the degradation profile of known teratogenicity-associated neosubstrates like SALL4 and PLZF? nih.govembopress.orgoup.com

Can the linker be further modified to de-target critical neosubstrates while maintaining potent recruitment of CRBN for degradation of the primary target?

Answering these questions will require advanced proteomic techniques to map the degradome of cells treated with PROTACs constructed from this building block.

Addressing Uncharacterized Biological Activities and Signaling Cascades of this compound

Beyond the intended degradation of a specific target protein, a PROTAC built from this compound will inevitably modulate various signaling pathways. These effects stem from two sources: the degradation of the intended target and the degradation of CRBN neosubstrates. The immunomodulatory and anti-angiogenic properties of thalidomide itself are well-documented and arise from the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgresearchgate.netnih.gov

A significant area for future research is to characterize the cumulative biological impact of a PROTAC using this linker. For instance, if the PROTAC targets a protein in a cancer pathway, the simultaneous degradation of IKZF1/3 could offer a synergistic anti-tumor effect. researchgate.net Conversely, it could lead to unintended immunosuppression or other toxicities. jst.go.jp

Unresolved questions in this domain include:

What is the integrated cellular response to the simultaneous degradation of a primary target and a set of CRBN neosubstrates?

Are there unique signaling activities imparted by the this compound moiety itself, independent of its role in protein degradation?

How do the kinetics of ternary complex formation and degradation for the target protein versus various neosubstrates influence the ultimate biological outcome? ashpublications.org

Systems biology approaches, including transcriptomics and phosphoproteomics, will be essential to unravel these complex signaling networks. mdpi.com

Development of Advanced Preclinical Models for Mechanistic Studies of this compound

Evaluating the efficacy and safety of PROTACs derived from this compound requires sophisticated preclinical models that can accurately reflect human biology. Standard 2D cell cultures have limitations, and more advanced models are necessary to understand the complex interactions in a physiological context.

Future research will lean heavily on models such as:

3D Tumor Spheroids and Organoids: These models better mimic the tumor microenvironment and can be used to assess drug penetration, efficacy, and resistance in a more realistic setting. nih.gov

Humanized Mouse Models: A critical challenge in thalidomide research is species specificity; rodent CRBN does not effectively recognize many human neosubstrates. jst.go.jpnih.gov Therefore, mice with a "humanized" CRBN gene are essential for evaluating both the on-target activity and the potential off-target toxicities (like teratogenicity) of thalidomide-based PROTACs. nih.gov

Zebrafish and Chicken Embryo Models: These models have been instrumental in studying the teratogenic effects of thalidomide and can be adapted to screen for developmental toxicities of new PROTACs quickly. nih.govembopress.org

The development of these models will be crucial for predicting clinical outcomes and ensuring the safety of next-generation degraders based on the this compound scaffold.

Integration of Systems Biology Approaches for Comprehensive Understanding of this compound

Given the multifaceted mechanism of action of a PROTAC, a systems-level understanding is imperative. Systems biology, which integrates various "omics" datasets, provides a holistic view of the cellular perturbations caused by a drug. mdpi.com For a PROTAC built with this compound, this approach is not just beneficial but necessary.

Key applications for future research include:

Quantitative Proteomics: Techniques like mass spectrometry can provide an unbiased, global map of all proteins that are degraded upon treatment, confirming on-target degradation and revealing the full off-target neosubstrate profile. nih.govnih.gov

Transcriptomics: Analyzing changes in mRNA levels can identify downstream effects of protein degradation and reveal compensatory mechanisms that cells might activate in response to treatment. mdpi.com

Computational Modeling: Integrating experimental data into computational models can help predict the structure of the ternary 'POI-PROTAC-CRBN' complex. acs.orgresearchgate.net This can rationalize structure-activity relationships and guide the design of more selective and potent degraders.

These integrative approaches will be key to moving beyond a one-target, one-effect view and toward a comprehensive understanding that can predict both efficacy and toxicity. mdpi.com

Methodological Challenges and Opportunities in this compound Derivatives Research

The development of PROTACs using building blocks like this compound is fraught with challenges, but each presents an opportunity for innovation. dntb.gov.ua

Challenges:

Linker Optimization: The "linkerology" is a critical and empirical part of PROTAC design. researchgate.netnih.gov The length, composition, and attachment point of the linker dramatically influence the stability and geometry of the ternary complex, and thus the degradation efficiency. acs.orgnih.gov The C6 alkyl chain in this compound is a starting point, but extensive optimization is often required.

Overcoming Resistance: Cancer cells can develop resistance to PROTACs through various mechanisms, including the mutation or downregulation of CRBN or other components of the ubiquitin-proteasome system. jci.orgnih.gov

Achieving Selectivity: A major hurdle is designing PROTACs that degrade the target protein without causing significant degradation of toxicity-associated neosubstrates. jst.go.jpnih.gov

Bioavailability: PROTACs are often large molecules that violate traditional rules for oral bioavailability, posing a significant challenge for drug delivery. frontiersin.org

Opportunities:

Rational Design: As more ternary complex structures are solved, computational tools and AI are becoming increasingly powerful in predicting optimal linker designs and even designing novel CRBN ligands. researchgate.netnih.gov

Novel E3 Ligands: While CRBN is widely used, exploring other E3 ligases could circumvent resistance and offer different neosubstrate profiles. However, thalidomide-based ligands are favored for their good drug-like properties.

Selective Modification: Research has shown that modifying the phthalimide (B116566) ring of thalidomide can tune neosubstrate selectivity. jst.go.jpnih.gov This provides a clear path for creating "safer" thalidomide-based PROTACs by modifying the this compound scaffold to minimize degradation of SALL4, for example. elifesciences.org

The journey of a PROTAC from concept to clinic is complex, but the foundational role of versatile building blocks like this compound is undeniable in advancing this transformative therapeutic modality.

Data Tables

Table 1: Properties of Thalidomide and its Derivatives Relevant to PROTAC Development This table summarizes general data for the parent compounds, which informs the expected properties of PROTACs using this compound.

CompoundPrimary TargetKnown NeosubstratesKey Therapeutic/Biological EffectsNoted Toxicities
Thalidomide Cereblon (CRBN)SALL4, PLZF, IKZF1, IKZF3, GSPT1, p63Immunomodulation, Anti-angiogenesisTeratogenicity, Peripheral neuropathy
Lenalidomide (B1683929) Cereblon (CRBN)IKZF1, IKZF3, CK1αAnti-myeloma, Treatment of 5q- MDSHematologic toxicity, Teratogenicity (in animals)
Pomalidomide Cereblon (CRBN)IKZF1, IKZF3Anti-myeloma (including lenalidomide-resistant)Neutropenia, Teratogenicity (in animals)
This compound-based PROTAC (Hypothetical) Cereblon (CRBN) + Protein of Interest (POI)POI + a profile of CRBN neosubstrates (to be determined)Targeted degradation of POI + potential immunomodulationPotential for neosubstrate-mediated toxicities (e.g., teratogenicity)

Table 2: Key CRBN Neosubstrates and Their Associated Functions/Pathologies Degradation of these proteins is a key consideration for any thalidomide-based PROTAC.

NeosubstrateProtein Family/FunctionAssociation with Thalidomide Effects
SALL4 Zinc Finger Transcription FactorImplicated in teratogenicity (limb defects). nih.govnih.govelifesciences.org
PLZF (ZBTB16) Zinc Finger Transcription FactorImplicated in teratogenicity (limb defects). nih.govembopress.org
Ikaros (IKZF1) Zinc Finger Transcription FactorKey mediator of anti-myeloma and immunomodulatory effects. rsc.orgresearchgate.netashpublications.org
Aiolos (IKZF3) Zinc Finger Transcription FactorKey mediator of anti-myeloma and immunomodulatory effects. rsc.orgnih.gov
Casein Kinase 1α (CK1α) Serine/Threonine KinaseDegradation by lenalidomide is therapeutic in 5q-myelodysplastic syndrome. researchgate.netashpublications.org
p63 Transcription FactorImplicated in teratogenicity. nih.gov

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